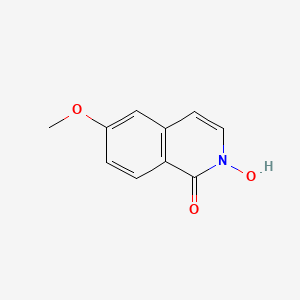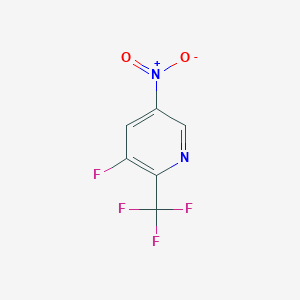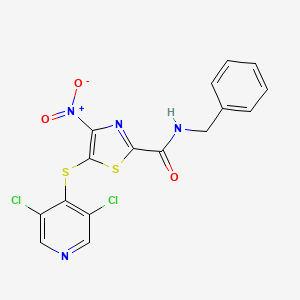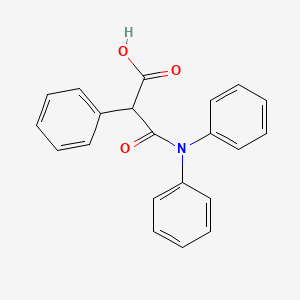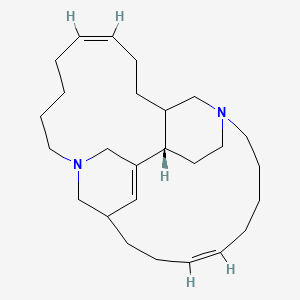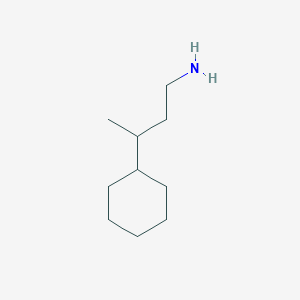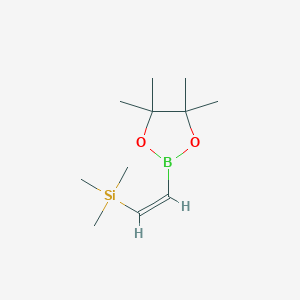
(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is an organosilicon compound that features both silicon and boron atoms within its structure. This compound is notable for its unique combination of a vinylsilane and a boronate ester, making it a valuable intermediate in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane typically involves the reaction of trimethylvinylsilane with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst like palladium or nickel, under an inert atmosphere to prevent oxidation. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The vinylsilane moiety can be reduced to form silanes.
Substitution: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronate ester reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for cross-coupling reactions. The conditions often involve inert atmospheres, elevated temperatures, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields boronic acids, reduction yields silanes, and cross-coupling reactions yield biaryl or vinyl-aryl compounds.
Applications De Recherche Scientifique
(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane involves its ability to participate in various chemical reactions due to the presence of both silicon and boron atoms. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The vinylsilane moiety can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylvinylsilane: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
Bis(pinacolato)diboron: Contains two boronate ester groups but lacks the vinylsilane moiety, limiting its use in certain synthetic applications.
Phenylboronic acid: Contains a boronic acid group but lacks the silicon component, making it less suitable for applications requiring both functionalities.
Uniqueness
(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is unique due to its combination of a vinylsilane and a boronate ester, providing dual functionality that is valuable in a wide range of chemical reactions and applications. This dual functionality allows for greater versatility and reactivity compared to similar compounds that contain only one of these functional groups.
Propriétés
Formule moléculaire |
C11H23BO2Si |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
trimethyl-[(Z)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane |
InChI |
InChI=1S/C11H23BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H,1-7H3/b9-8- |
Clé InChI |
DAMNKYZWPOUBAV-HJWRWDBZSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C\[Si](C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



